![molecular formula C6H5ClN4 B1314765 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine CAS No. 668268-69-7](/img/structure/B1314765.png)

7-chloro-1H-imidazo[4,5-c]pyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

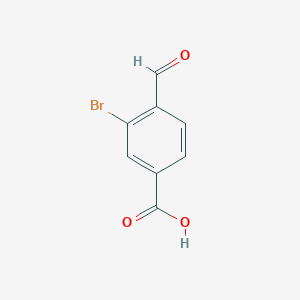

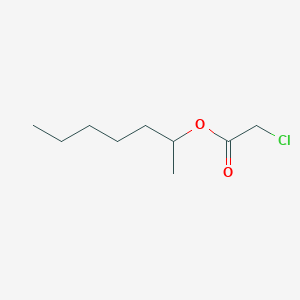

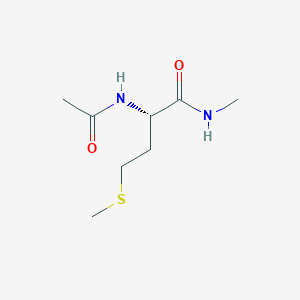

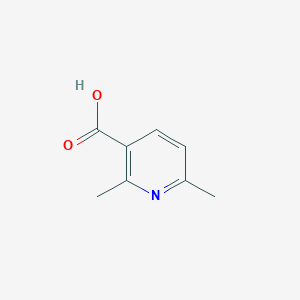

7-chloro-1H-imidazo[4,5-c]pyridin-4-amine is a chemical compound with the molecular formula C6H5ClN4 . It has a molecular weight of 168.59 . The IUPAC name for this compound is 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine .

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridines can be achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is fast, clean, high yielding, and environmentally benign .Molecular Structure Analysis

The molecular structure of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine consists of an imidazole ring fused with a pyridine moiety . The InChI code for this compound is 1S/C6H5ClN4/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H, (H2,8,9)(H,10,11) .Aplicaciones Científicas De Investigación

-

Pharmacological Applications

- Imidazopyridines have a broad range of biological and pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotics .

- They are known to play a crucial role in numerous disease conditions .

- The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

- Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .

- Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

-

Antimicrobial Applications

-

Applications in Material Science

- This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .

- In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

-

Antiviral Activity

-

Treatment of Acute Myeloid Leukemia

-

Cardiotonic Agent

-

GABA A Receptor Modulators

- Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

- The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

- Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .

- Imidazole has become an important synthon in the development of new drugs .

-

Antiulcer Activity

-

Antihelmintic Activity

-

Antiprotozoal and Antibacterial Activity

-

Anti Rheumatoid Arthritis

-

Treatment of Hodgkin’s Disease

Safety And Hazards

The safety information for 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine includes hazard statements H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

7-chloro-3H-imidazo[4,5-c]pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVAYRKQQLXCQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=N1)N)NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901270566 |

Source

|

| Record name | 7-Chloro-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-1H-imidazo[4,5-c]pyridin-4-amine | |

CAS RN |

668268-69-7 |

Source

|

| Record name | 7-Chloro-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668268-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine](/img/structure/B1314699.png)